3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride
CAS No.: 1052540-44-9
Cat. No.: VC4351099
Molecular Formula: C12H28Cl2N2O2S
Molecular Weight: 335.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052540-44-9 |
|---|---|
| Molecular Formula | C12H28Cl2N2O2S |
| Molecular Weight | 335.33 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H26N2O2S.2ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;;/h10-13H,5-9H2,1-4H3;2*1H |
| Standard InChI Key | MUFXGSAHLHXLHV-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride, reflects its core structure: a five-membered thiolane ring (1lambda6-thiolane-1,1-dione) substituted at the 3-position with a bis(isopropylamino)ethylamine moiety. The sulfone groups () at the 1-position of the thiolane ring introduce electron-withdrawing effects, influencing the compound’s polarity and reactivity . The SMILES notation confirms the connectivity of the thiolane ring, ethylenediamine bridge, and isopropyl groups .
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remains unpublished, analogous thiolane derivatives exhibit chair-like conformations for the five-membered ring, with sulfone groups adopting equatorial positions to minimize steric strain . The presence of two chiral centers (at the 3-position of the thiolane ring and the central carbon of the ethylenediamine bridge) suggests potential stereoisomerism, though the commercial product is likely supplied as a racemic mixture or diastereomeric blend .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride involves multi-step organic transformations, as inferred from patent literature on related thiolane derivatives . A plausible route includes:
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Thiolane Ring Formation: Cyclization of 3-mercaptopropionic acid derivatives under oxidative conditions to yield 1lambda6-thiolane-1,1-dione.
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Amination: Nucleophilic substitution at the 3-position of the thiolane ring using ethylenediamine, followed by bis-alkylation with isopropyl bromide to introduce the branched amino groups.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, enhancing solubility and stability .
Industrial-Scale Production
Current suppliers, such as A2B Chem LLC, list the compound with a purity of ≥98%, indicating use of chromatographic purification (e.g., HPLC) during manufacturing . The dihydrochloride form’s hygroscopic nature necessitates storage at 2–8°C under inert atmosphere to prevent decomposition .
Physicochemical Properties
The compound’s topological polar surface area (TPSA) and moderate LogP value suggest moderate membrane permeability, a trait relevant for potential biological applications . Its solubility in aqueous and organic solvents facilitates formulation across diverse industrial applications.
Analytical Characterization
Spectroscopic Data
NMR Spectroscopy:
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NMR: Expected signals include:
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δ 1.2–1.4 ppm (doublets for isopropyl -CH)
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δ 2.8–3.5 ppm (multiplet for thiolane -CH- groups adjacent to sulfone)
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δ 3.6–3.8 ppm (broad singlet for -NH protons) .
HPLC: Reverse-phase methods using C18 columns and acetonitrile/water gradients (0.1% TFA) achieve baseline separation, with retention times dependent on column specifications .
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Stability Studies
No peer-reviewed stability data exists, but supplier recommendations for cold (2–8°C), anhydrous storage imply susceptibility to thermal decomposition and hydrolysis .
Applications and Industrial Relevance
Corrosion Inhibition
Patent literature describes thiolane sulfones as effective corrosion inhibitors in aqueous systems, likely via chelation of metal ions (e.g., Fe) and formation of protective films on metal surfaces . The dihydrochloride salt’s solubility enhances its applicability in water treatment formulations.
Pharmaceutical Intermediates
While direct biological data for this compound is scarce, structural analogs exhibit:
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Antimicrobial Activity: Thiolane sulfones disrupt microbial cell membranes via thiol group interactions .
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Enzyme Inhibition: Sulfone moieties act as electrophilic traps for cysteine residues in enzyme active sites .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear protective gloves/clothing |
| H319: Eye irritation | Use eye/face protection |
The compound’s GHS classification mandates handling in well-ventilated areas with personal protective equipment (PPE) to mitigate exposure risks .
Comparative Analysis with Thiolane Derivatives
| Compound | Structural Difference | Application |
|---|---|---|
| 1lambda6-Thiolane-1,1-dione | Lacks aminoalkyl side chains | Corrosion inhibition |
| 3-Aminothiolane sulfone | Single primary amine substituent | Pharmaceutical intermediate |
The addition of bis(isopropylamino)ethyl groups in 1052540-44-9 enhances steric bulk and basicity compared to simpler thiolane sulfones, potentially improving binding specificity in biological systems .
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